molecular formula C16H24ClN3O3S B13889353 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol

6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol

Cat. No.: B13889353
M. Wt: 373.9 g/mol
InChI Key: YQRDSYHERQDATB-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol is a complex organic compound that features a sulfonyl group, a piperidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are employed, often using sulfonyl chlorides in the presence of a base.

    Chlorination and Amination: Chlorination of the aromatic ring followed by nucleophilic substitution with an amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Properties

Molecular Formula

C16H24ClN3O3S

Molecular Weight

373.9 g/mol

IUPAC Name

6-amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol

InChI

InChI=1S/C16H24ClN3O3S/c17-13-4-5-14(18)15(21)16(13)24(22,23)20-10-6-12(7-11-20)19-8-2-1-3-9-19/h4-5,12,21H,1-3,6-11,18H2

InChI Key

YQRDSYHERQDATB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3O)N)Cl

Origin of Product

United States

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